N-(5-chloro-2-phenoxyphenyl)cyclobutanecarboxamide is a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. [] It belongs to the class of C-5-substituted anilinoquinazolines. [] This compound has garnered interest in scientific research for its potential in inhibiting tumor growth and its role in understanding kinase activity. []
N-(5-chloro-2-phenoxyphenyl)cyclobutanecarboxamide functions as a dual-specific kinase inhibitor, targeting both c-Src and Abl kinases. [] While the precise mechanism is not described in the abstracts, kinase inhibitors generally compete with ATP for binding to the kinase active site. [] This binding prevents phosphorylation of downstream targets, thereby disrupting signaling pathways involved in cell proliferation and other cellular processes.
Detailed data regarding the physical and chemical properties of N-(5-chloro-2-phenoxyphenyl)cyclobutanecarboxamide, such as melting point, boiling point, solubility, and spectroscopic characteristics, are not available in the provided abstracts. It is mentioned that the compound exhibits good oral bioavailability. [] This property suggests favorable absorption and distribution characteristics within a biological system.
The primary application of N-(5-chloro-2-phenoxyphenyl)cyclobutanecarboxamide is in cancer research. [] Studies have shown its potential in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2